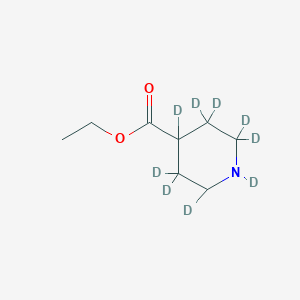

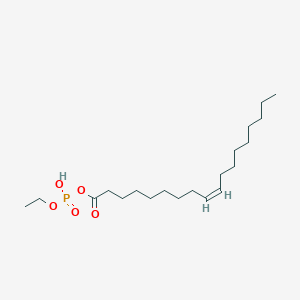

Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related ethyl carboxylate compounds involves intricate organic reactions. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from its bromophenyl and fluorophenyl precursors using ammonium acetate in glacial acetic acid, characterized by several analytical techniques (Sapnakumari et al., 2014). Similarly, ethyl canthinone-1-carboxylates were prepared via a non-classical approach involving Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011). These synthesis methods provide insight into potential strategies for synthesizing the target compound.

Molecular Structure Analysis

Characterization of similar compounds through single-crystal X-ray diffraction reveals detailed molecular structures. For instance, the molecular structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, showing an orthorhombic space group and specific unit-cell parameters (Sapnakumari et al., 2014). Such analyses are crucial for understanding the spatial arrangement and electronic configuration of the target molecule.

Chemical Reactions and Properties

Ethyl carboxylates undergo various chemical reactions, including cyclization, coupling, and hydrogenation, to form structurally and functionally diverse compounds. For example, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized for synthesis, highlighting the importance of reaction conditions and catalysis in achieving desired yields and reducing production costs (Can, 2012). These reactions are key to modifying the target compound for various applications.

Physical Properties Analysis

The physical properties of ethyl carboxylate derivatives, such as melting points, solubility, and stability, are determined through thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy. For instance, the synthesized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized, providing insights into its thermal stability and electronic properties (Sapnakumari et al., 2014).

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Applications

The synthesis of cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates, through a simple procedure, has demonstrated significant antimicrobial and antioxidant activities. Compounds within these categories have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in pharmaceutical applications related to infection control and oxidative stress management (Raghavendra et al., 2016).

Ethylene Biosynthesis

Research into ethylene biosynthesis, a fundamental process in plant biology, has led to the development of updated methodologies for analyzing metabolites and enzyme activities. This work provides an integrated protocol for assembling a comprehensive picture of ethylene biosynthesis, which is crucial for understanding plant growth and development (Bulens et al., 2011).

Neuroprotective Properties

The novel tacrine derivative ITH4012 (Ethyl 5-Amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate) has been identified as a potential neuroprotective agent. It reduces cell death induced by various compounds and demonstrates acetylcholinesterase-inhibiting activity. This compound's ability to slightly elevate cytosolic Ca2+ concentration might be linked to its neuroprotective effects through the induction of antiapoptotic proteins, suggesting its utility in treating neurodegenerative disorders (Orozco et al., 2004).

Propriétés

IUPAC Name |

ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3/i3D2,4D2,5D,6D2,7D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJPPJYDHHAEEK-BTTGHUEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)OCC)([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)